4-(Piperidin-3-ylmethyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(piperidin-3-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFVQZQTMWKLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390135 | |
| Record name | 4-(piperidin-3-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81310-60-3 | |
| Record name | 4-(3-Piperidinylmethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81310-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(piperidin-3-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(piperidin-3-yl)methyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Piperidine and Morpholine Ring Systems in Medicinal Chemistry and Drug Discovery
The piperidine (B6355638) and morpholine (B109124) heterocycles are considered "privileged structures" in medicinal chemistry, a testament to their recurring presence in successful drug molecules. nih.govnih.gov Their widespread use stems from a combination of favorable physicochemical properties, metabolic stability, and the ability to engage in specific interactions with biological targets.
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most important synthetic building blocks in drug discovery. encyclopedia.pubnih.gov Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pubnih.gov The presence of the piperidine moiety can influence a compound's lipophilicity, basicity, and conformational rigidity, all of which are critical parameters in optimizing drug-target interactions and pharmacokinetic profiles. researchgate.netijnrd.org Natural alkaloids such as morphine and synthetic drugs like donepezil (B133215) feature this versatile scaffold. encyclopedia.pubnih.gov
Similarly, the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in pharmaceutical development. biosynce.com Its inclusion in a molecule can enhance aqueous solubility and introduce hydrogen bonding capabilities through the oxygen atom, which can be crucial for absorption and target binding. biosynce.com The morpholine moiety is an integral component in the structure of numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its facile synthesis and advantageous metabolic properties have cemented its role as a valuable scaffold in the design of novel therapeutic agents. nih.gov The ability of the morpholine ring to modulate pharmacokinetic properties and interact with target proteins like kinases has propelled its use in developing a wide range of bioactive compounds. nih.gov
Structural Framework of 4 Piperidin 3 Ylmethyl Morpholine and Analogous Chemical Entities
Established Synthetic Pathways for Piperidine- and Morpholine-Containing Structures
The construction of molecules containing piperidine and morpholine scaffolds relies on a robust toolbox of synthetic reactions. These methods can be broadly categorized into conventional and modern techniques, each with its own set of advantages and applications.
Conventional Synthetic Routes
Traditional methods for the synthesis of piperidine and morpholine rings often involve well-established reactions such as hydrogenation, reductive amination, and cyclization strategies.
The hydrogenation of pyridine (B92270) derivatives is a common and effective method for producing the saturated piperidine core. mdpi.com This approach can be carried out using various catalysts, with metal catalysts being a popular choice. Similarly, morpholine rings can be synthesized through various cyclization procedures. nih.gov
Reductive amination is a versatile method for forming C-N bonds and is frequently employed in the synthesis of piperidine-containing compounds. masterorganicchemistry.comyoutube.com This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Microwave-Assisted Synthetic Approaches
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of piperidine and morpholine.
Microwave irradiation has been shown to be effective in promoting the synthesis of morpholine-based chalcones and various piperidine-containing pyrimidine (B1678525) imines and thiazolidinones. The use of microwaves can significantly reduce reaction times and improve yields in these syntheses.
Targeted Synthesis of this compound and Related Scaffolds
The specific construction of this compound involves the formation of a methylene bridge between the 3-position of the piperidine ring and the nitrogen atom of the morpholine ring. Several synthetic strategies can be envisioned for this purpose, including the Mannich reaction, intramolecular cyclization, and stereoselective methods for chiral derivatives.
Mannich Reaction Applications in Morpholine Derivatization
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. libretexts.orgwikipedia.org This reaction is a powerful tool for the aminomethylation of various substrates and has been successfully used to synthesize morpholine derivatives. nih.govcdnsciencepub.com
A notable example is the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. mdpi.comresearchgate.net In this reaction, 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) is treated with formaldehyde and morpholine to yield the desired product. mdpi.comresearchgate.net This demonstrates the feasibility of using the Mannich reaction to introduce a morpholinomethyl group onto a piperidine scaffold. A plausible route to this compound could involve a similar Mannich-type reaction with a suitable piperidine precursor. A patent describes the synthesis of N-(4-methyl morpholine)-piperidine through the reaction of morpholine and formaldehyde to generate N-hydroxymethyl morpholine, which then reacts with piperidine. google.com
Table 1: Examples of Mannich Reactions in the Synthesis of Morpholine and Piperidine Derivatives
| Starting Material(s) | Reagents | Product | Yield | Reference |
| 3-Methyl-2,6-diphenylpiperidin-4-one, Formaldehyde, Morpholine | Ethanol, DMF, 60 °C | 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | 72% | mdpi.comresearchgate.net |
| Morpholine, Formaldehyde, Piperidine | - | N-(4-morpholinomethyl)piperidine | - | google.com |
| 2,4-Thiazolidinedione, Formaldehyde, Morpholine | Ethanol, 0 °C | 3-(Morpholinomethyl)-2,4-thiazolidinedione | 99.9% | cdnsciencepub.com |
| 8-Hydroxyquinoline, Formalin, Morpholine | Ethanol, reflux | 7-(Morpholinomethyl)-8-hydroxyquinoline | - | nih.gov |
Intramolecular Cyclization Strategies for Piperidine Ring Formation
Intramolecular cyclization is a key strategy for the formation of the piperidine ring from a linear precursor. mdpi.com This approach involves the formation of a new bond within a single molecule to create the cyclic structure. Various methods can be employed to induce cyclization, including those that are metal-catalyzed or proceed through radical intermediates.
A common strategy involves the cyclization of a precursor containing both an amine and a suitable electrophilic or nucleophilic partner. For instance, the reductive amination of a δ-amino carbonyl compound can lead to the formation of a piperidine ring. This approach is inspired by the biosynthesis of many piperidine alkaloids.
The synthesis of 3-substituted piperidines can be achieved through the cyclization of appropriately substituted open-chain compounds. For example, a multi-step synthesis starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This process involves the formation of a diol, which is then converted to a ditosylate that undergoes cyclization with an amine. niscpr.res.in
Table 2: Examples of Intramolecular Cyclization for Piperidine Synthesis
| Precursor | Reagents/Conditions | Product | Yield | Reference |
| (S)-5-(tert-Butoxycarbonylamino)-1,5-ditosyloxypentane | Cyclohexylamine | (S)-tert-Butyl (1-cyclohexylpiperidin-3-yl)carbamate | - | niscpr.res.in |
| N-Boc-protected amino diol | Tosyl chloride, then amine | N-Boc protected 3-substituted piperidine | 44-55% (overall) | niscpr.res.in |
| Linear amino-aldehyde | Cobalt(II) catalyst | Substituted piperidine | Good | mdpi.com |
A likely pathway to this compound could involve the initial synthesis of a functionalized piperidine ring, such as N-Boc-piperidine-3-carbaldehyde, followed by reductive amination with morpholine and subsequent deprotection of the piperidine nitrogen. The synthesis of N-Boc-piperidine-3-carbaldehyde itself can be achieved from commercially available precursors. fishersci.co.uk Alternatively, the alkylation of morpholine with a 3-(halomethyl)piperidine derivative, such as 3-(bromomethyl)piperidine (B2673001) hydrobromide, presents another viable route. nih.gov
Stereoselective Synthetic Methods for Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral piperidine derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Several approaches have been developed to control the stereochemical outcome of reactions leading to 3-substituted piperidines.
One strategy involves the use of chiral auxiliaries. For example, N-galactosylated pyridinone derivatives can undergo stereoselective nucleophilic addition and subsequent reactions to introduce substituents at the 3- and 4-positions of the piperidine ring with high diastereoselectivity. researchgate.netresearchgate.net
Asymmetric catalysis is another powerful tool for the synthesis of enantiomerically enriched piperidines. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org These intermediates can then be reduced to the corresponding chiral piperidines. acs.org Furthermore, stereoselective three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines. rsc.org
The synthesis of chiral 3-substituted piperidines can also be achieved through the functionalization of a pre-existing piperidine ring. For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used for the site-selective and stereoselective functionalization of the piperidine ring at the C-2, C-3, and C-4 positions. nih.gov A multi-step route starting from L-glutamic acid has also been reported for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in
Table 3: Examples of Stereoselective Synthesis of Piperidine Derivatives
| Method | Key Reagents/Catalyst | Product Feature | Enantiomeric/Diastereomeric Excess | Reference |
| Asymmetric Reductive Heck Reaction | Rh-catalyst, Arylboronic acid | Enantioenriched 3-substituted tetrahydropyridines | High ee | acs.org |
| Chiral Auxiliary Approach | N-Galactosyl-2-piperidones | 3,4-Disubstituted piperidines | High de | researchgate.netresearchgate.net |
| Three-Component Vinylogous Mannich Reaction | Chiral α-methyl benzylamine, Sn(OTf)₂ | Chiral 2,3-dihydropyridinones | - | rsc.org |
| C-H Functionalization | Rhodium catalyst | Positional analogues of methylphenidate | High ee/de | nih.gov |
| From L-glutamic acid | L-glutamic acid | Enantiomerically pure 3-(N-Boc amino) piperidines | - | niscpr.res.in |
Advanced Synthetic Methodologies for Nitrogen Heterocycles
The synthesis of complex nitrogen heterocycles like this compound demands advanced and efficient chemical transformations. Contemporary organic synthesis has seen the emergence of powerful strategies that enable the construction of such scaffolds with high degrees of control and efficiency.
Oxidative Amination of Non-Activated Alkenes
Oxidative amination of unactivated alkenes has emerged as a potent strategy for the formation of C-N bonds, providing access to a variety of nitrogen-containing molecules, including piperidine derivatives. nih.govchemrxiv.org This approach often involves the generation of a reactive nitrogen species that can add across a carbon-carbon double bond.
One notable method involves the dual photoredox and copper-catalyzed intermolecular oxidative amination of unactivated alkenes. nih.gov This reaction proceeds through the photochemical generation of an amidyl radical, which then adds to the alkene. A subsequent copper-mediated β-hydride elimination from the resulting alkyl radical affords an allylic amine. nih.gov This method is applicable to both terminal and internal alkenes and exhibits broad functional group tolerance due to its radical nature and mild reaction conditions. nih.gov For the synthesis of a 3-substituted piperidine precursor, this methodology could be envisioned in an intermolecular fashion, followed by further transformations to construct the piperidine ring.
A more direct approach to cyclic amines involves intramolecular oxidative amination. While the provided research primarily highlights intermolecular reactions, the principles can be extended to intramolecular cyclizations. By tethering the nitrogen source to the alkene, an intramolecular addition of the generated nitrogen-centered radical can lead to the formation of a heterocyclic ring system. The regioselectivity of the cyclization would be key in selectively forming a six-membered piperidine ring.
Recent advancements have also described the direct insertion of a nitrogen atom into unactivated carbon-carbon double bonds, leading to aza-allenium intermediates. chemrxiv.org These intermediates can then be converted into various nitrogen-containing products. This innovative approach, while not directly demonstrated for piperidine synthesis in the provided context, opens new avenues for C-N bond formation and could potentially be adapted for the synthesis of complex heterocyclic systems.
| Catalyst System | Alkene Type | Nitrogen Source | Key Features | Potential Application for Piperidine Synthesis |
|---|---|---|---|---|
| Dual Photoredox and Copper Catalysis | Terminal and Internal | Amidyl Radicals | Forms allylic amines with high functional group tolerance. nih.gov | Synthesis of acyclic precursors with an amino and an alkene group, which can then undergo cyclization to form the piperidine ring. |
| Nitrogen Atom Insertion | Unactivated Alkenes | Not specified | Forms aza-allenium intermediates, leading to nitriles or amidines. chemrxiv.org | Potential for novel disconnections in piperidine synthesis, though direct application is yet to be explored. |
Radical Cyclization Approaches
Radical cyclizations are a cornerstone of modern heterocyclic synthesis, offering a powerful means to construct ring systems with a high degree of stereocontrol. acs.org These methods are particularly well-suited for the synthesis of substituted piperidines. acs.orgrsc.org
One prominent strategy involves the 6-exo cyclization of radicals onto α,β-unsaturated esters to generate 2,4,5-trisubstituted piperidines. acs.org This approach has been shown to be diastereoselective, yielding predominantly two of the four possible diastereoisomers. acs.org The stereochemical outcome can be influenced by the nature of the radical-stabilizing group. This methodology is highly relevant for the synthesis of precursors to 3-substituted piperidines, where the substituents at the 2, 4, and 5 positions can be further manipulated.
More recently, photoredox catalysis has been employed to initiate radical cyclizations for the synthesis of spirocyclic piperidines from linear aryl halide precursors. nih.gov This method utilizes an organic photoredox catalyst to generate an aryl radical, which then undergoes regioselective cyclization. While demonstrated for spirocyclic systems, the underlying principle of photoredox-mediated radical generation and cyclization holds significant promise for the synthesis of a broader range of complex piperidine derivatives.
Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor presents a green and efficient method for piperidine synthesis. nih.gov This electrochemical approach avoids the use of toxic reagents and can be scaled up for preparative synthesis. nih.gov
| Radical Precursor | Cyclization Mode | Key Features | Resulting Piperidine |
|---|---|---|---|
| Stabilized radicals from bromides | 6-exo-trig | Diastereoselective, good yields. acs.org | 2,4,5-trisubstituted piperidines. acs.org |
| α-Aminoalkyl radicals | Not specified | Direct formation of the piperidine ring. rsc.org | Polysubstituted piperidines. rsc.org |
| Aryl radicals from aryl halides | exo-mode | Photoredox-catalyzed, mild conditions. nih.gov | Spirocyclic piperidines. nih.gov |
| Radical intermediates from imines and dihaloalkanes | Electroreductive cyclization | Flow microreactor, green chemistry. nih.gov | Piperidine derivatives. nih.gov |
Preclinical Pharmacological Investigations and Mechanistic Elucidation of 4 Piperidin 3 Ylmethyl Morpholine Derivatives
Modulation of Enzyme Activities by 4-(Piperidin-3-ylmethyl)morpholine Analogues
The conjugation of piperidine (B6355638) and morpholine (B109124) rings into a single molecular entity offers a versatile platform for exploring interactions with a wide range of enzymatic targets. The piperidine ring can engage in crucial interactions with anionic sites of enzymes, while the morpholine moiety, with its ether linkage, can influence solubility and participate in hydrogen bonding. nih.gov The following sections detail the preclinical findings related to the modulation of specific enzyme families by derivatives of this compound.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govrsc.org While direct studies on this compound as a NAPE-PLD inhibitor are not extensively documented, research on related structures provides insights into the potential role of its constituent moieties.
A medicinal chemistry program aimed at developing NAPE-PLD inhibitors found that replacing a morpholine ring with a piperidine moiety could enhance inhibitory activity. nih.gov This suggests that the piperidine component of the this compound scaffold could be crucial for potent NAPE-PLD inhibition. The first identified small-molecule inhibitor of NAPE-PLD, ARN19874, features a quinazoline sulfonamide structure. nih.govresearchgate.net Although structurally distinct from the core this compound scaffold, the structure-activity relationship (SAR) studies of ARN19874 and its analogues highlighted the importance of specific structural features for enzyme interaction, such as a sulfonamide group and an appropriately positioned hydrogen-bonding function. nih.govescholarship.org
More recent developments have led to potent and selective NAPE-PLD inhibitors like LEI-401, which incorporates a phenyl-substituted piperidine ring within a pyrimidine (B1678525) carboxamide scaffold. ximbio.com These findings underscore the significance of the piperidine ring in designing effective NAPE-PLD inhibitors.
Table 1: Examples of NAPE-PLD Inhibitors and Relevant Analogs
| Compound | Chemical Class | Target | IC₅₀ |
|---|---|---|---|
| ARN19874 | Quinazoline sulfonamide | NAPE-PLD | ~34 µM nih.govresearchgate.net |
Dipeptidyl Peptidase 4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. mdpi.com Several approved DPP-4 inhibitors, known as "gliptins," feature a piperidine ring in their structure, highlighting the importance of this moiety for potent inhibition. nih.govmdpi.com Alogliptin, for instance, is a well-known antidiabetic drug of the DPP-4 class that contains a piperidine moiety and exhibits high potency with an IC₅₀ of less than 10 nM. nih.gov
Derivatives that directly incorporate the this compound scaffold have been investigated for DPP-4 inhibition. One such analogue, (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), has been studied in this context. nih.gov The development of DPP-4 inhibitors has also explored combining the piperidine or morpholine ring with other heterocyclic substituents. mdpi.com Furthermore, sulfonamide derivatives of piperidine-3-carbonitrile have demonstrated DPP-4 inhibitory potency equivalent to the standard drug Vildagliptin. nih.gov The presence of a nitrile group at the S₁ site of the enzyme is considered a necessary feature for potent DPP-4 inhibition in certain scaffolds. nih.gov
Table 2: Piperidine-Containing DPP-4 Inhibitors
| Compound | Scaffold | Potency | Selectivity |
|---|---|---|---|
| Alogliptin | Piperidine | IC₅₀ < 10 nM nih.gov | >10,000-fold over DPP-8 and DPP-9 nih.gov |
| Vildagliptin | Cyanopyrrolidine | - | - |
The inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is a key strategy in managing postprandial hyperglycemia. mdpi.com Both piperidine and morpholine moieties have been incorporated into compounds designed to inhibit these enzymes.
Studies have shown that the addition of a morpholine moiety can have a positive effect on α-glucosidase inhibitory properties. nih.gov Docking simulations suggest that the oxygen atom of the morpholine ring can form a crucial hydrogen bond with receptor site residues. nih.gov Conversely, piperidine derivatives have also shown significant promise. For example, a novel piperidine derivative demonstrated a 97.30% inhibition of α-amylase, which was significantly higher than the 61.66% inhibition shown by the standard drug acarbose under similar in vitro conditions. nih.gov Another study on chalcone derivatives of piperidine found that the synthesized compounds exhibited higher α-glucosidase inhibitory activity than acarbose. nih.gov The inhibitory potential of some synthesized analogues against both enzymes was significant, with IC₅₀ values in the low micromolar range. nih.gov
Table 3: Glycosidase Inhibition by Piperidine and Morpholine Derivatives
| Compound Class | Enzyme Target | Inhibition | IC₅₀ Values |
|---|---|---|---|
| Piperidine derivative | α-Amylase | 97.30% nih.gov | - |
| Chalcone derivatives of piperidine | α-Glucosidase | Higher than acarbose (69.54%) nih.gov | - |
| Various synthesized analogs | α-Glucosidase & α-Amylase | Significant | 0.85–29.72 µM (α-glucosidase) & 4.75–40.24 µM (α-amylase) nih.gov |
The morpholine ring is a recognized "privileged structure" in medicinal chemistry and is a common structural motif in numerous kinase inhibitors. hud.ac.ukresearchgate.net Its inclusion is often critical for interacting with the ATP-binding pocket of kinases and can enhance properties like water solubility. nih.gov
PI3K/mTOR Inhibition : The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer. nih.gov Many dual PI3K/mTOR inhibitors incorporate a morpholine ring. In these inhibitors, the morpholine oxygen typically forms a key hydrogen bond with a valine residue in the hinge region of the kinase domain. nih.govmdpi.com The morpholino-triazine and morpholinopyrimidine scaffolds are prominent in the design of these inhibitors. nih.govnih.gov Interestingly, modifying the morpholine ring, for instance, by creating bridged morpholines, can dramatically improve selectivity for mTOR over PI3K by exploiting a deeper pocket in mTOR's active site. researchgate.net
LRRK2 Inhibition : Leucine-rich repeat kinase 2 (LRRK2) is genetically linked to Parkinson's disease, and its inhibition is a promising therapeutic strategy. nih.gov Highly potent and selective LRRK2 inhibitors have been developed that feature a morpholine or dimethyl-morpholine group. For example, PF-06447475 is a potent, brain-penetrant LRRK2 inhibitor based on a 4-morpholinyl-7H-pyrrolo[2,3-d]pyrimidine core. nih.gov Similarly, MLi-2, another potent and selective LRRK2 inhibitor, contains a cis-2,6-dimethyl-morpholine moiety and exhibits exceptional potency with an IC₅₀ of 0.76 nM in a purified kinase assay. nih.gov
Table 4: Morpholine-Containing Kinase Inhibitors
| Compound | Target(s) | Potency (IC₅₀) | Scaffold |
|---|---|---|---|
| Compound 26 | PI3Kα/mTOR | 20 nM / 189 nM nih.gov | 2-morpholino-pyrimidine nih.gov |
| PF-06447475 | LRRK2 | - | 4-morpholinyl-7H-pyrrolo[2,3-d]pyrimidine nih.gov |
| MLi-2 | LRRK2 | 0.76 nM (in vitro kinase assay) nih.gov | Dimethyl-morpholine nih.gov |
Direct research on the inhibition of the high-affinity choline transporter (CHT) by this compound derivatives is not widely available in the current literature. However, studies on related targets within the cholinergic system, such as cholinesterases (e.g., AChE), provide valuable insights into the distinct roles of the piperidine and morpholine moieties.
In the development of cholinesterase inhibitors, it has been observed that an amine, often in the form of a piperidine ring, interacts with the catalytic anionic site of the enzyme. nih.gov Structure-activity relationship studies revealed that the piperidinyl moiety plays a significant role in activity against acetylcholinesterase (AChE). nih.gov In a direct comparison between analogous compounds, replacing the piperidine ring with a morpholine ring resulted in a molecule that was inactive against AChE. nih.gov This finding suggests that for certain cholinergic targets, the basic nitrogen and the specific conformation of the piperidine ring are essential for potent inhibition, a role that the morpholine ring cannot effectively replicate.
There is currently a lack of publicly available scientific literature detailing the investigation of this compound or its direct analogues as modulators of delta-secretase, also known as asparagine endopeptidase (AEP). This enzyme has been implicated in the pathogenesis of neurodegenerative diseases, but its modulation by this specific class of compounds has not been reported. Therefore, this remains an unexplored area of research for this particular chemical scaffold.
Receptor Ligand Interactions and Functional Assays for this compound Derivatives
The versatility of the this compound scaffold is demonstrated by its derivatives' ability to interact with multiple, structurally distinct receptor families. The following sections detail the binding affinities and functional activities of these compounds at various G-protein coupled receptors (GPCRs) and sigma receptors, highlighting the structure-activity relationships that govern their pharmacological profiles.
Derivatives incorporating the piperidine moiety, a key component of the this compound structure, have been extensively investigated as histamine (B1213489) H3 receptor (H3R) antagonists. nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and sleep-related disorders. nih.gov Studies have identified piperidine-based compounds with high affinity for the human H3 receptor (hH3R). For instance, certain benzylpiperidine variations have demonstrated high H3R affinity, with pKi values reaching up to 9.3. ebi.ac.uk The replacement of a piperazine (B1678402) ring with a piperidine ring in some ligand series did not significantly impact H3R affinity, suggesting the piperidine moiety is a critical structural element for this activity. nih.gov Functional characterization has confirmed that these high-affinity ligands act as H3R antagonists. nih.gov
| Compound | hH3R Ki (nM) | Reference |
|---|---|---|
| Compound 5 (Piperidine derivative) | 7.70 | nih.gov |
| Compound 11 (Piperidine derivative) | 6.2 | nih.gov |
| Compound 12 (ST-1032) | pKi = 9.3 | ebi.ac.uk |
| Compound 5 (ST-1703) | pKi = 8.6 | ebi.ac.uk |
In addition to their activity at histamine receptors, many H3R antagonists possessing a piperidine core also exhibit high affinity for sigma receptors (σR). nih.gov Sigma receptors, including the σ1R and σ2R subtypes, are unique intracellular proteins implicated in a variety of neurological disorders and cancer. nih.gov Research has shown that the piperidine moiety is a crucial structural feature for dual H3R/σ1R activity. nih.gov In comparative studies, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the σ1R subtype, sometimes by several orders of magnitude, while maintaining high H3R affinity. nih.gov For example, specific piperidine derivatives have demonstrated nanomolar affinity for both σ1R and σ2R, with some compounds showing a preference for the σ1R subtype. nih.gov This dual-target activity presents a novel approach for developing therapeutics with potentially synergistic effects. nih.govacs.org
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
|---|---|---|---|
| Compound 5 (Piperidine derivative) | 3.64 | 155 | nih.gov |
| Compound 11 (Piperidine derivative) | 4.41 | 67.9 | nih.gov |
| Compound 12 (Piperidine derivative) | 13.4 | 133 | nih.gov |
The this compound scaffold has been successfully utilized to develop positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R). mdpi.comnih.gov GLP-1R is a key regulator of glucose homeostasis and appetite, making it a prime target for anti-diabetic and anti-obesity drugs. mdpi.comnih.gov A specific derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, was identified as a GLP-1R PAM with significant in vivo antidiabetic activity. mdpi.comnih.gov This compound was found to enhance glucose handling and reduce food intake without observed off-target activities, demonstrating the potential of this chemical class in modulating metabolic receptors. mdpi.comnih.gov
Derivatives of both morpholine and piperidine have been explored as antagonists for the dopamine D4 receptor (D4R), a target of interest for various central nervous system disorders. nih.govnih.gov Initial research established a morpholine scaffold as a potent and selective D4R antagonist. nih.gov Subsequent work led to the exploration of 3- and 4-benzyloxypiperidine scaffolds to improve pharmacokinetic properties. nih.gov These new piperidine-based ligands were found to be potent and selective D4R antagonists. nih.gov Radioligand binding assays on human cloned dopamine receptors confirmed that certain 4-benzyl-piperidine derivatives maintain high D4R affinity, with pKi values as high as 8.79, while demonstrating significant selectivity over D2 and D3 receptors. nih.gov Functional studies confirmed the antagonist profile of these lead compounds. nih.gov
| Compound | D4R pKi | D2R pKi | D3R pKi | Reference |
|---|---|---|---|---|
| Compound 8 (4-benzyl analog) | 8.86 | 6.00 | 7.08 | nih.gov |
| Compound 12 | 8.91 | 6.40 | 7.26 | nih.gov |
| Compound 16 | 8.79 | 5.44 | 6.96 | nih.gov |
The endocannabinoid system, particularly the CB1 receptor, is another area where piperidine-containing molecules have been investigated. nih.gov While direct agonism or antagonism is one mode of action, allosteric modulation offers a more nuanced approach to altering receptor function. nih.gov Several allosteric modulators of the CB1 receptor have been identified, including compounds that feature a piperidin-1-yl phenethyl moiety. nih.gov These molecules can act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), which enhance or reduce the effect of the endogenous cannabinoid agonists, respectively. nih.gov The interaction between opioid and cannabinoid receptors has also been studied, with evidence suggesting reciprocal inhibition of signaling, which could be relevant for derivatives with dual activity. nih.gov
Tachykinin receptors, including NK1, NK2, and NK3, are GPCRs that bind neuropeptides like substance P and neurokinin A and B. nih.govreactome.org They are involved in a range of physiological processes, and their antagonists are investigated for various therapeutic applications. nih.gov Research into novel morpholine analogues has demonstrated that stereochemistry plays a crucial role in binding affinity for tachykinin receptors. nih.gov Specific stereoisomers, such as (S,R)-configured morpholine derivatives, have exhibited high binding affinities for all three receptor subtypes (NK1, NK2, and NK3), highlighting the potential for this heterocyclic system to serve as a scaffold for broad-spectrum tachykinin receptor antagonists. nih.gov
Investigations into Cellular and Molecular Mechanisms of Action
Mechanisms of Antidiabetic Activity
Derivatives of this compound have been investigated for their potential in managing diabetes through various cellular and molecular mechanisms. A notable derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), has demonstrated significant in vivo antidiabetic effects. mdpi.comnih.gov This compound functions as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). mdpi.comnih.gov By enhancing the activity of GLP-1R, it aids in improving glucose handling and can help reduce food intake, which is beneficial for both diabetic and obese patients. mdpi.comnih.gov
Another key mechanism involves the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. mdpi.comnih.gov DPP-4 is responsible for the rapid inactivation of incretin hormones like GLP-1. nih.gov By inhibiting this enzyme, certain derivatives can prolong the action of endogenous GLP-1, which in turn augments glucose-dependent insulin secretion and suppresses glucagon secretion. nih.gov Hybrid molecules incorporating a morpholine structure within a sulfonamide-1,3,5-triazine-thiazole framework have shown selective DPP-4 inhibition, leading to a blood glucose-lowering effect. mdpi.comnih.gov This inhibition also contributes to an improvement in insulin levels and the antioxidant enzyme system. mdpi.comnih.gov
Additionally, derivatives containing the piperidine or morpholine moiety have been explored as inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. mdpi.comnih.gov Intestinal α-glucosidases are crucial for the digestion of dietary carbohydrates. nih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which helps to reduce postprandial hyperglycemia. doi.org Various piperidine derivatives, including chalcones and 3,4-dihydroxy piperidines, have shown promising in vitro inhibitory activity against α-glucosidase and α-amylase, often exceeding the potency of standard drugs like acarbose. nih.govnih.gov
| Derivative Class | Mechanism of Action | Target Enzyme/Receptor | Observed Effect |
|---|---|---|---|
| 1,2,4-Oxadiazole Piperidine-Morpholine | Positive Allosteric Modulation | GLP-1 Receptor | Improved glucose handling, reduced food intake mdpi.comnih.gov |
| Sulfonamide-Triazine-Thiazole Morpholine Hybrid | Selective Enzyme Inhibition | Dipeptidyl Peptidase-4 (DPP-4) | Blood glucose reduction, improved insulin levels mdpi.comnih.gov |
| Piperidine-Substituted Chalcones | Enzyme Inhibition | α-Amylase, α-Glucosidase | High in vitro inhibition of carbohydrate digestion nih.gov |
| 3,4-Dihydroxy Piperidines | Enzyme Inhibition | α-Glucosidase | Excellent in vitro inhibitory activity nih.gov |
Neuroactive Mechanisms and Central Nervous System Target Engagement
The structural features of piperidine and morpholine moieties make their derivatives promising candidates for central nervous system (CNS) active drugs. nih.gov The morpholine ring, in particular, is often incorporated into compounds to improve pharmacokinetic properties, such as blood-brain barrier (BBB) permeability and CNS distribution. nih.govnih.gov
A primary neuroactive mechanism for these derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing symptoms of Alzheimer's disease. nih.govacgpubs.org Phenoxyethyl piperidine and morpholine derivatives have been developed as potent cholinesterase inhibitors that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Structure-activity relationship studies have revealed that the piperidinyl moiety often plays a crucial role in activity against AChE. nih.gov For instance, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and shown to be effective dual inhibitors of both AChE and BChE. mdpi.com
Beyond cholinesterase inhibition, these derivatives engage other CNS targets. The histamine H3 receptor, which regulates the release of several neurotransmitters, is a key target for cognitive and sleep disorders. acs.org Certain morpholine-containing compounds have been developed as selective histamine H3 antagonists with favorable drug-like properties for CNS applications. acs.org Additionally, replacing a piperidine ring with a morpholine has been shown to significantly enhance the inhibitory activity of compounds towards monoamine oxidase B (MAO-B), another important target in the treatment of neurodegenerative diseases. nih.gov
| Derivative Class | Mechanism of Action | Primary CNS Target | Therapeutic Indication |
|---|---|---|---|
| Phenoxyethyl Piperidine/Morpholine Derivatives | Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease nih.gov |
| 4-N-Phenylaminoquinoline-Morpholine Derivatives | Dual Enzyme Inhibition | AChE and BChE | Alzheimer's Disease mdpi.com |
| (4-Aminobutyn-1-yl)benzylamine-Morpholine Derivatives | Receptor Antagonism | Histamine H3 Receptor | Cognitive Disorders, Narcolepsy acs.org |
| Coumarin-Morpholine Derivatives | Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases nih.gov |
Anticancer Mechanisms: Pathway Inhibition and Cellular Responses
Morpholine and piperidine derivatives are recognized for their potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways that control cell growth and proliferation. nih.gove3s-conferences.org In the context of CNS tumors, such as glioblastoma, major targets for morpholine-containing compounds are kinases involved in cell cycle regulation. nih.govacs.org
Specifically, these derivatives have been shown to target the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. nih.govacs.org These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth, survival, and proliferation. Aryl-morpholine structures have been identified as pharmacophores that can selectively interact with and inhibit kinases within the PI3K family. acs.org By inhibiting PI3K and mTOR, these compounds can effectively halt the progression of the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
Novel piperidine derivatives have also been developed as inhibitors of the colchicine binding site on tubulin. pharmjournal.ru This action disrupts microtubule polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis. pharmjournal.ru Furthermore, these compounds can inhibit the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive, thereby preventing metastasis. pharmjournal.ru
Anti-inflammatory Pathways and Modulation
Derivatives incorporating piperidine and morpholine scaffolds have demonstrated significant anti-inflammatory properties through the modulation of specific biological pathways. A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a mediator of inflammation. researchgate.net Certain 4-aminoquinazoline derivatives containing morpholine moieties have shown potent iNOS inhibition, with activity surpassing that of the reference anti-inflammatory drug dexamethasone in some cases. researchgate.net
The anti-inflammatory effects of these compounds are also linked to their antioxidant and free radical scavenging abilities. nih.gov Inflammation is closely associated with oxidative stress, where an excess of reactive oxygen species (ROS) can damage cells and perpetuate the inflammatory response. Diaryl-N-methyl-4-piperidone derivatives, which are structurally related to curcumin, have been investigated for their ability to scavenge free radicals. nih.gov By neutralizing these reactive species, these compounds can mitigate the cellular damage that contributes to inflammation. nih.gov
Furthermore, some piperidine derivatives have been investigated for their ability to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. semanticscholar.org By inhibiting its activation, these compounds can directly reduce the production of key inflammatory mediators. semanticscholar.org
Antimicrobial and Antifungal Action Mechanisms
The piperidine and morpholine moieties are integral to various compounds exhibiting broad-spectrum antimicrobial and antifungal activity. researchgate.netresearchgate.netbiomedpharmajournal.org Newly synthesized derivatives have shown pronounced activity against both Gram-positive and Gram-negative pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Semicarbazide derivatives based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure have demonstrated notable antibacterial potential, particularly against Enterococcus faecalis. nih.gov
The antifungal action of morpholine derivatives is well-documented, particularly their ability to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov These compounds act on two specific enzymes in this pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. nih.gov By targeting two different enzymes, they present a lower risk for the development of fungal resistance. nih.gov This mechanism is utilized by agricultural fungicides like fenpropimorph and the topical clinical antifungal amorolfine. nih.gov
Surfactants based on morpholine and piperidine have also been evaluated for their antifungal properties against clinically relevant yeasts like Candida albicans and Cryptococcus neoformans. researchgate.net These compounds exhibit fungicidal activity, with their effectiveness often linked to the length of the alkyl chain in their molecular structure. researchgate.net
| Derivative Class | Type of Activity | Mechanism of Action | Target Organisms |
|---|---|---|---|
| 1-(3-methoxy-1-phenyl-propyl)morpholine/piperidine | Antibacterial | Not specified | Gram-negative and Gram-positive bacteria researchgate.net |
| 4-(Morpholino-4-yl)-3-nitrobenzohydrazide Semicarbazides | Antibacterial | Not specified | Enterococcus faecalis nih.gov |
| Sila Fenpropimorph Analogues (Morpholine) | Antifungal | Inhibition of Ergosterol Biosynthesis (Sterol Δ14-reductase, Sterol Δ7-Δ8-isomerase) | Fungal pathogens nih.gov |
| Morpholine/Piperidine-Based Surfactants | Antifungal | Not specified | Candida albicans, Cryptococcus neoformans researchgate.net |
Antioxidant Mechanisms (e.g., Metal Chelation, Free Radical Scavenging)
Many derivatives of piperidine and morpholine exhibit potent antioxidant activity, primarily through mechanisms of free radical scavenging. nih.govresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. These compounds can donate a hydrogen atom to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), thus terminating the damaging radical chain reaction. nih.govnih.gov
Piperidine-substituted chalcones have been evaluated for their radical scavenging capabilities, with some derivatives showing activity comparable to standard antioxidants like ascorbic acid. nih.gov Similarly, novel morpholine-bearing quinoline (B57606) derivatives have demonstrated excellent ABTS radical-scavenging activity, in some cases superior to the control, Trolox. nih.govmdpi.com The antioxidant potential of these compounds is often evaluated using in vitro assays that measure the discoloration of a radical solution upon exposure to the test compound. nih.govresearchgate.net Studies on morpholine Mannich base derivatives have also confirmed their significant radical scavenging properties through both DPPH and ABTS assays. researchgate.net
While free radical scavenging is the most commonly reported antioxidant mechanism, the heterocyclic nature of these compounds also suggests a potential for metal chelation. By binding to pro-oxidant metal ions like iron and copper, these derivatives could prevent them from participating in the generation of highly reactive hydroxyl radicals via the Fenton reaction. However, specific studies detailing the metal chelating activities of this compound derivatives are less prominent in the reviewed literature.
| Derivative Class | Antioxidant Assay | Reported Activity |
|---|---|---|
| Piperidine-Substituted Chalcones | DPPH, ABTS | Significant radical scavenging activity nih.gov |
| 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | DPPH | Moderate radical scavenging activity mdpi.comnih.gov |
| Morpholine-Bearing Quinoline Derivatives | ABTS | Excellent radical-scavenging activity, superior to Trolox nih.govmdpi.com |
| Morpholine Mannich Base Derivatives | DPPH, ABTS | Significant radical scavenging property demonstrated researchgate.net |
Analgesic Mechanisms of Action
The piperidine nucleus is a cornerstone in the development of analgesic agents, most notably as a core component of potent opioid analgesics tandfonline.compainphysicianjournal.com. The pharmacological activity of piperidine derivatives is diverse, extending to non-opioid pathways as well ijnrd.orgnih.gov.
A primary mechanism for analgesia in many piperidine-containing compounds is their interaction with opioid receptors, particularly the µ-opioid receptor (MOR) tandfonline.compainphysicianjournal.com. Fentanyl, a potent synthetic opioid analgesic, is a classic example of a phenylpiperidine derivative that exerts its effects through MOR agonism painphysicianjournal.comwikipedia.org. The piperidine ring in these molecules is crucial for their interaction with the opioid receptor researchgate.net. Molecular docking studies of various 4-amino methyl piperidine derivatives have shown that these compounds can fit into the binding pocket of the µ-opioid receptor, interacting with key amino acid residues tandfonline.com. The analgesic effects of some of these derivatives have been shown to be reversible by naloxone, a classic opioid antagonist, further confirming their mechanism of action through opioid receptors tandfonline.com.
Beyond the well-established opioid mechanism, piperidine derivatives have been investigated for their roles in other pain modulation pathways. Some studies suggest that piperidine derivatives may exert their analgesic effects by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain nih.gov. Additionally, dual-acting compounds containing a piperidine moiety have been developed to target both histamine H3 and sigma-1 receptors, which are involved in pain perception, offering a non-opioid approach to analgesia acs.org. The replacement of a primary amino group with a piperidine ring in some chemical series has been shown to increase analgesic activity acs.org.
Table 1: Examples of Analgesic Piperidine Derivatives and their Mechanisms of Action
| Compound Class/Derivative | Proposed Analgesic Mechanism | Key Findings |
| 4-Amino Methyl Piperidine Derivatives | µ-opioid receptor agonism | A derivative, HN58, showed 100% inhibition in a writhing test, and its effect was reversed by naloxone tandfonline.com. |
| Phenylpiperidines (e.g., Fentanyl) | µ-opioid receptor agonism | Highly potent analgesic, approximately 80 times more potent than morphine painphysicianjournal.com. |
| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Opioid receptor interaction and potential prostaglandin inhibition | One derivative, PD3, showed significant analgesic effect and docked to the opioid receptor nih.gov. |
| Dual Histamine H3/Sigma-1 Receptor Antagonists | Antagonism of histamine H3 and sigma-1 receptors | Compounds with a piperidine moiety showed high affinity for both receptors and promising in vivo antinociceptive activity acs.org. |
DNA Binding Interactions
Both piperidine and morpholine moieties are present in molecules that have been shown to interact with DNA, suggesting that derivatives of this compound could also possess DNA binding capabilities nih.govacs.org. The potential modes of interaction are varied and can include intercalation between DNA base pairs or binding to the minor groove of the DNA helix nih.govnih.govesr.ie.
Intercalation is a common binding mode for planar aromatic molecules. For instance, morpholino derivatives of anthracycline antibiotics, which are known DNA intercalators, have been studied. The morpholino group, while affecting the interaction in the minor groove, does not prevent the anthracycline chromophore from intercalating into the DNA nih.gov. Similarly, naphthalimide derivatives, which are planar and heteroaromatic, are known to intercalate into DNA, and the incorporation of a morpholine substituent has been explored in this class of compounds researchgate.net. The interaction of some morpholine-containing metal complexes with DNA has also been suggested to occur via intercalation, leading to the stabilization of the DNA duplex rsc.org.
On the other hand, minor groove binding is another significant mode of DNA interaction for small molecules. The minor groove of DNA, particularly in AT-rich regions, provides a favorable environment for the binding of crescent-shaped molecules through hydrogen bonding and van der Waals forces esr.ie. A study on morpholine-linked thiazolidinone derivatives revealed their strong affinity for DNA, with a preference for binding to the minor groove, specifically at A/T-rich sites nih.gov. Molecular docking studies have supported this binding mode nih.gov. Furthermore, it has been proposed that combining pharmacophores, such as piperidine and morpholine, within a single molecule could lead to compounds with DNA binding activity nih.govacs.org. For example, the protonated form of a piperidine ring at physiological pH can increase a molecule's affinity for the negatively charged phosphate backbone of DNA uniroma1.it.
Table 2: Examples of Piperidine and Morpholine Derivatives and their DNA Binding Interactions
| Compound Class/Derivative | Mode of DNA Interaction | Key Findings |
| Morpholino Doxorubicin | Intercalation | The anthracycline part intercalates at the CpG step, while the morpholinyl moiety influences the minor groove interaction nih.gov. |
| Morpholine Linked Thiazolidinones | Minor Groove Binding | Compound 3f showed a strong affinity for DNA and binds to the minor groove with a preference for A/T residues nih.gov. |
| Metal Salophen Complexes with Ethyl Piperidine | G-quadruplex DNA Binding | Disubstituted nickel and platinum complexes showed good affinity for G4 DNA structures, with the protonated piperidine interacting with the DNA backbone uniroma1.it. |
| Morpholinopyrimidine Derivatives | Potential interaction with iNOS and COX-2 | While not a direct DNA binder, these compounds down-regulate the expression of genes involved in inflammation rsc.org. |
Computational and Theoretical Investigations of 4 Piperidin 3 Ylmethyl Morpholine and Its Analogues
Molecular Docking Studies for Receptor/Enzyme Binding Affinity Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity between a ligand, such as 4-(piperidin-3-ylmethyl)morpholine, and a target receptor or enzyme.
Research on analogues of this compound has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, derivatives containing piperidine (B6355638) and morpholine (B109124) moieties have been the subject of docking studies to evaluate their potential as inhibitors of various enzymes. sciencescholar.us In one study, piperidine-derived sulfonamides were shown to fit securely into the amino acid residue-binding sites of insulin-inhibiting protein receptors. nih.gov Another investigation focused on piperidine derivatives as potential inhibitors of the α-amylase enzyme, revealing significant inhibitory activity. nih.gov
The process of molecular docking involves preparing the 3D structures of both the ligand and the target protein. healthinformaticsjournal.com Software is then used to predict the binding modes and energies. The results of these simulations can guide the synthesis of novel compounds with improved affinity and selectivity. For example, docking studies on pyridinyl tetrahydroisoquinoline, morpholine, and piperidine derivatives against DNA gyrase have been performed to explore their antibacterial potential. sciencescholar.us
The binding affinity is often expressed as a docking score, with lower scores typically indicating a more favorable interaction. scienceopen.com These studies have shown that modifications to the core structure of this compound can significantly impact its binding to target proteins. For instance, the presence of a thiourea (B124793) fragment in certain pyridone derivatives was found to increase their affinity for a protein associated with antithrombotic activity. d-nb.info
| Compound/Derivative Class | Target Protein/Enzyme | Key Findings | Reference |
| Piperidine-derived sulfonamides | Insulin-inhibiting protein receptors | Tight fit into amino acid residue-binding sites | nih.gov |
| Piperidine derivative (4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine) | α-amylase | High inhibitory activity (97.30%) | nih.gov |
| Pyridinyl tetrahydroisoquinoline, morpholine, and piperidine derivatives | DNA gyrase | Potential for antibacterial activity | sciencescholar.us |
| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives with thiourea fragment | Protein associated with antithrombotic activity | Increased affinity due to the thiourea fragment | d-nb.info |
| Organotin(IV) carboxylates | DNA and Tubulin | Intercalation binding mode with DNA and polar interactions with tubulin | scienceopen.com |
| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues | M. tuberculosis protein (5V3Y) | Good interaction with the crystal structure | researchgate.net |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. This computational method simulates the movements and interactions of atoms and molecules, providing a more realistic representation of the biological environment.
MD simulations are crucial for understanding the stability of the ligand-receptor complex and for identifying key interactions that contribute to binding. nih.gov For instance, in the study of NLRP3 inhibitors, MD simulations were used to investigate the potential binding modes of model compounds, including those with a piperidine core. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, which are often missed in static docking studies.
The insights gained from MD simulations can be used to refine the design of new analogues with improved binding kinetics and residence times. By observing the dynamic behavior of the ligand in the binding pocket, researchers can identify regions of the molecule that can be modified to enhance interactions with the target.
Quantum Chemical Calculations and Spectroscopic Correlations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. nih.gov These methods can be used to calculate various molecular descriptors, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net
For analogues of this compound, DFT calculations have been employed to correlate theoretical data with experimental spectroscopic results, such as those from FT-IR and FT-Raman spectroscopy. researchgate.net In a study on 4-acetylmorpholine, DFT calculations were performed to analyze its vibrational spectra and thermodynamic properties. researchgate.net The agreement between the calculated and experimental spectra validates the computational model and provides confidence in the predicted molecular properties. researchgate.net
These calculations can also predict properties like dipole moment, which is indicative of a molecule's reactivity. researchgate.net By understanding the electronic properties of this compound and its analogues, researchers can gain insights into their chemical reactivity and potential for forming intermolecular interactions.
| Property | Calculated Value | Significance | Reference |
| Total Energy | Increased upon acetylation | Indicates a change in stability | researchgate.net |
| Heat Capacity | Increased upon acetylation | Reflects changes in vibrational modes | researchgate.net |
| Entropy | Increased upon acetylation | Indicates increased molecular disorder | researchgate.net |
| Dipole Moment | Increased upon acetylation | Suggests higher reactivity | researchgate.net |
Computational Prediction of Pharmacokinetic Profiles
The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Computational tools play a vital role in predicting these properties early in the drug discovery process, helping to reduce the likelihood of late-stage failures. nih.govresearchgate.net
Various in silico models are available to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for toxicity. healthinformaticsjournal.comnih.gov For example, the admetSAR tool can be used to predict a wide range of ADMET properties based on the chemical structure of a compound. nih.gov Studies on quinoline derivatives have utilized such tools to predict their pharmacokinetic and toxicological profiles, assessing their potential as drug candidates. healthinformaticsjournal.com
These predictive models often rely on Quantitative Structure-Activity Relationship (QSAR) methods, which correlate the chemical structure of a molecule with its biological activity or property. nih.gov For instance, a study on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues found that the synthesized molecules were within an acceptable range for ADMET characteristics, suggesting they could be promising candidates for further development. researchgate.net
| Compound Class | Predicted Property | Tool/Method | Finding | Reference |
| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues | ADMET characteristics | In silico experiments | Acceptable and less toxic profiles | researchgate.net |
| N-Substituted Quinoline Hydrazone Derivatives | Pharmacokinetics and Toxicity | AdmetSAR | Promising and safe profiles | healthinformaticsjournal.com |
| Alkaloids, phytosterols, and flavonoids | ADMET properties | admetSAR | Good absorption, non-toxic, non-carcinogenic | nih.gov |
Protonation State Analysis and Basicity Investigations
The basicity of cyclic amines like piperidine and morpholine can be rationalized by considering inductive effects and the stability of their conjugate acids. Piperidine is generally more basic than morpholine. stackexchange.com The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen, making it a weaker base compared to piperidine, where only electron-donating alkyl groups are present. stackexchange.com
Computational tools can be used to calculate the pKa values of ionizable groups in a molecule, providing a prediction of its protonation state at a given pH. For example, in a study of piperazine (B1678402) and piperidine derivatives, the Marvin software was used to calculate the protonation states of the compounds at pH 7.4. nih.gov This analysis revealed that the protonation state significantly influenced the compounds' binding affinity to their target receptors. nih.gov Understanding the protonation behavior of this compound and its analogues is therefore essential for predicting their biological activity and for designing molecules with optimal physicochemical properties.
| Compound | pKb | Reason for Basicity Difference | Reference |
| Piperidine | 2.78 | Two electron-donating alkyl groups stabilize the conjugate acid. | stackexchange.com |
| Cyclohexylamine | 3.36 | One electron-donating alkyl group. | stackexchange.com |
| Morpholine | 5.64 | The electronegative oxygen atom has an electron-withdrawing inductive effect, destabilizing the conjugate acid. | stackexchange.com |
Future Research Perspectives and Translational Potential of 4 Piperidin 3 Ylmethyl Morpholine Research
Design and Synthesis of Advanced Derivatives with Enhanced Selectivity and Potency
The core structure of 4-(piperidin-3-ylmethyl)morpholine, featuring both a piperidine (B6355638) and a morpholine (B109124) ring, provides a rich template for chemical modification to enhance biological activity, selectivity, and pharmacokinetic properties. mdpi.com The piperidine and morpholine moieties are common in many approved drugs, highlighting their importance in drug design. mdpi.comnih.gov
Future design strategies for advanced derivatives will likely focus on several key areas:
Stereochemistry: The chiral center at the 3-position of the piperidine ring is a critical determinant of biological activity. Enantiomerically pure derivatives often exhibit significantly different potency and selectivity profiles. nih.govresearchgate.net Future research will involve the synthesis and evaluation of individual enantiomers to identify the more active and selective isomer.
Substitution on the Piperidine and Morpholine Rings: Introduction of various substituents on either the piperidine or morpholine ring can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, incorporating moieties like trifluoromethyl groups has been shown to enhance selectivity and potency in related morpholine-containing compounds. nih.gov
Bioisosteric Replacement: Replacing the morpholine or piperidine ring with other heterocyclic systems can lead to derivatives with novel pharmacological profiles. This approach allows for the fine-tuning of the molecule's interaction with its biological target.
Hybrid Molecules: Combining the this compound scaffold with other pharmacophores is a promising strategy to develop dual-target or multi-target ligands. This can be particularly relevant for complex diseases where targeting multiple pathways may be more effective.
The synthesis of these advanced derivatives will leverage established and innovative synthetic methodologies. researchgate.net Techniques such as Mannich condensation and multi-component reactions can provide efficient routes to a diverse library of analogs. researchgate.net The characterization of these new compounds will rely on modern analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity. nih.govnih.gov
Exploration of Novel Molecular Targets for Therapeutic Intervention
While the precise molecular targets of this compound are not extensively defined in the public domain, the structural motifs present in the molecule suggest potential interactions with a range of biological targets. The piperidine and morpholine heterocycles are found in compounds targeting various receptors and enzymes. mdpi.comnih.gov
Future research will be directed towards identifying and validating novel molecular targets for this class of compounds. This will involve:
High-Throughput Screening: Screening libraries of this compound derivatives against a wide panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, can uncover new therapeutic opportunities.
Target Deconvolution: For derivatives that show interesting phenotypic effects in cell-based assays, target deconvolution techniques such as chemical proteomics and affinity chromatography can be employed to identify their direct binding partners.
Rational Target Selection: Based on the structural similarity to known ligands, researchers can rationally select and investigate potential targets. For example, the morpholine moiety is a key feature in some mTOR inhibitors, suggesting that derivatives of this compound could be explored for their activity against this important cancer target. nih.govresearchgate.netnih.gov Similarly, the piperidine scaffold is present in many central nervous system (CNS) active compounds and inhibitors of enzymes like monoamine oxidase (MAO). nih.gov
Recent studies have highlighted the potential of morpholine and piperidine derivatives in various therapeutic areas, including cancer and diabetes. mdpi.comnih.govnih.gov For instance, certain morpholine-substituted compounds have shown potent anticancer activity against lung and breast cancer cell lines. nih.gov Furthermore, a derivative of this compound has been identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), indicating its potential for the treatment of diabetes and obesity. mdpi.com
Mechanistic Deconvolution of Uncharacterized Biological Activities
Unraveling the detailed molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their further development as therapeutic agents. Beyond identifying the primary molecular target, understanding the downstream signaling pathways and cellular consequences of target engagement is essential.
Future mechanistic studies will likely involve a multi-pronged approach:
Cellular and Molecular Biology Techniques: A range of assays will be employed to probe the mechanism of action. For example, if a derivative is found to have anticancer activity, studies will investigate its effects on the cell cycle, apoptosis (programmed cell death), and DNA synthesis. nih.gov Flow cytometry and fluorescence microscopy are powerful tools for such investigations. nih.gov
In Vivo Studies: Animal models of disease will be crucial to understand the in vivo efficacy and mechanism of action. For instance, in the context of analgesia, hot plate and anti-writhing models can be used to assess the pain-relieving effects of novel compounds. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic analysis of how structural modifications affect biological activity provides valuable insights into the key pharmacophoric features and the nature of the interaction with the biological target. nih.gov
For example, studies on related compounds have shown that replacing a piperazine (B1678402) fragment with a piperidine or morpholine can significantly alter cytotoxic activity, highlighting the importance of this part of the scaffold. nih.gov
Development of Advanced Computational Models for Predictive Research
Computational modeling and in silico methods are becoming indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities and properties. mdpi.comnih.gov
The development of advanced computational models for this compound research will encompass:
Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode of derivatives to their putative targets and provide insights into the stability of the ligand-protein complex. nih.govnih.govnih.gov This information can guide the design of new analogs with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can be used to predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This early assessment of drug-like properties is crucial to avoid costly failures in later stages of drug development. researchgate.net
By integrating these computational approaches with experimental data, researchers can accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold. Molecular modeling has already been instrumental in understanding the selectivity of morpholine-containing inhibitors for mTOR over other kinases. nih.govresearchgate.net
Q & A
Q. How can researchers confirm the structural integrity of 4-(Piperidin-3-ylmethyl)morpholine after synthesis?
Methodological Answer: Structural confirmation requires multimodal spectroscopic analysis. 1H NMR (600 MHz, CDCl3) should reveal characteristic peaks for the piperidine and morpholine moieties, such as δ 1.20 ppm (doublet for methyl groups in dimethylmorpholine derivatives) and δ 3.70–4.15 ppm (morpholine ring protons) . LCMS (ESI) can verify molecular weight (e.g., M+H at m/z 208 for related morpholine-piperidine hybrids) . For chiral centers, chiral HPLC or X-ray crystallography (if crystals are obtainable) is recommended.
Q. What synthetic routes are feasible for this compound?
Methodological Answer: A modular approach involves reductive amination or nucleophilic substitution. For example, coupling a piperidine derivative (e.g., 3-piperidinemethanol) with a morpholine precursor via a chloroacetyl chloride intermediate under basic conditions (NaOH/MeOH) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical: polar aprotic solvents like DMF improve nucleophilic displacement yields, while reducing agents (NaBH4) stabilize intermediates .
Advanced Research Questions
Q. How do conformational changes in this compound under high pressure affect its reactivity?
Methodological Answer: High-pressure Raman spectroscopy (0–3.5 GPa) reveals phase transitions via shifts in C-H stretching modes (2980–3145 cm⁻¹) and morpholine ring vibrations (1103–1175 cm⁻¹) . For instance, merging peaks at 0.7 GPa suggest conformational flexibility, while splits at 2.5 GPa indicate lattice distortion. Pair these findings with DFT calculations to correlate pressure-induced structural changes with reactivity (e.g., altered nucleophilicity at the piperidine nitrogen) .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomerism. For example, overlapping δ 2.27–2.39 ppm (piperidine methylene protons) may require 2D NMR (COSY, HSQC) to assign unambiguously . If LCMS shows unexpected adducts (e.g., sodium or potassium ions), use high-resolution MS (HRMS-ESI) and compare with computational m/z predictions .
Q. What strategies improve the metabolic stability of this compound in pharmacological studies?
Methodological Answer: Metabolic stability hinges on substituent effects. Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring to reduce CYP450-mediated oxidation . Solubility assays (shake-flask method, pH 7.4 PBS) and recombinant CYP phenotyping (e.g., CYP2A13 inhibition) can guide structural optimization. For example, 4-(2-chlorobenzyl)morpholine derivatives exhibit solubility >180 μM, suitable for in vitro assays .
Specialized Methodological Considerations
Q. How to analyze structure-activity relationships (SAR) for this compound analogs?
Methodological Answer: Use X-ray crystallography to determine substituent orientation (e.g., β-lithiated enamines for Michael addition studies) . Pair with quantum mechanical calculations (e.g., B3LYP/6-31G*) to model lone-pair alignment with π-systems, which affects binding to targets like opioid receptors . For bioactivity, compare IC50 values of analogs with varying substituents (e.g., morpholine vs. piperazine rings) .
Q. What experimental approaches validate polymorphic forms of this compound?
Methodological Answer: Polymorph screening requires differential scanning calorimetry (DSC) to identify melting points and PXRD to distinguish crystal lattices. For example, Form I (melting point ~178°C) vs. Form II (distinct XRD peaks at 2θ = 12.4°, 18.7°) . Stability studies under accelerated conditions (40°C/75% RH) can prioritize forms with minimal hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
